N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline
Description
N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline is a synthetic aromatic amine characterized by a 2-chlorophenoxyethyl group attached to a 2,5-dimethyl-substituted aniline moiety.
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-12-7-8-13(2)15(11-12)18-9-10-19-16-6-4-3-5-14(16)17/h3-8,11,18H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACAMHXNQSANKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCCOC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 2,5-dimethylaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Using oxidizing agents like potassium permanganate.
- Reduction : Typically through hydrogenation with palladium on carbon.
- Substitution : Nucleophilic substitution can occur at the chlorophenoxy group.
Properties
- Molecular Formula : C13H14ClN
- Molecular Weight : 235.71 g/mol
Chemistry
N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline serves as a reagent in organic synthesis and acts as an intermediate in preparing more complex molecules. Its unique structure allows it to participate in various chemical reactions that are crucial for developing new compounds.
Biology
The compound has been investigated for its biological activities, particularly:
- Antitumor Activity : Studies have shown that it exhibits antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Enzyme Modulation : It has been identified as a potential inhibitor of important signaling pathways such as PI3K/Akt/mTOR, which are critical in cancer biology.
- Neuropharmacological Effects : Research indicates its interaction with serotonin receptors, suggesting potential applications in treating mood disorders.
Case Study 1: Anticancer Properties
A study evaluated the effects of this compound on prostate (PC-3) and breast (MCF-7) cancer cells. The results indicated a dose-dependent relationship between the concentration of the compound and cell viability:
| Concentration (µM) | PC-3 Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 25 | 50 | 60 |
| 50 | 20 | 30 |
This study demonstrated significant cell death at higher concentrations, highlighting the compound's potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
In another investigation, this compound was tested for its inhibitory effects on the PI3K/Akt/mTOR signaling pathway in cancer cell lines. At a concentration of 20 µM, there was a notable reduction in Akt phosphorylation, indicating effective inhibition:
| Concentration (µM) | Akt Phosphorylation (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 50 |
| 50 | 30 |
These findings suggest that the compound could be useful in developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes by modulating enzyme activity .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- In contrast, the 4-methoxy derivative exhibits para-directed electron donation, which may alter solubility or reactivity.
- Steric Effects: The 4-chloro-3,5-dimethylphenoxy variant demonstrates how additional methyl groups increase steric bulk, possibly reducing metabolic degradation but limiting membrane permeability.
Physicochemical Properties
- Lipophilicity: The target compound’s LogD is moderately high, comparable to the 4-methoxy derivative . The 4-chloro-3,5-dimethylphenoxy analog likely exhibits higher LogD due to additional hydrophobic substituents .
- Solubility : Methoxy groups (as in ) may improve aqueous solubility compared to chloro substituents.
Research Implications and Limitations
- Biological Activity : Substituent variations significantly impact bioactivity. For example, chloro groups may enhance binding to hydrophobic targets, while methoxy groups could improve metabolic stability .
- Synthetic Challenges : Longer alkyl chains (e.g., propyl in ) or bulky substituents (e.g., isopropyl in ) may complicate synthesis or purification.
- Data Gaps: Limited experimental data (e.g., toxicity, IC50 values) in the provided evidence restricts direct pharmacological comparisons.
Biological Activity
N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline (commonly referred to as compound A) is a synthetic organic compound with significant biological activity. This article explores its mechanisms of action, biological effects, and potential applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₁₈ClN
- Molecular Weight : 275.77 g/mol
- Functional Groups : Contains a chlorophenoxy group and a dimethylaniline moiety.
The biological activity of compound A is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound has been shown to modulate enzyme activity, which can lead to various cellular responses. Although specific pathways are still under investigation, the following actions have been noted:
- Enzyme Inhibition : Compound A may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It has been reported to interact with serotonin receptors, potentially influencing neurotransmitter signaling pathways .
1. Antitumor Activity
Research indicates that compound A exhibits antiproliferative effects against cancer cell lines. For example, studies have demonstrated that it can induce cell cycle arrest and apoptosis in prostate (PC-3) and breast (MCF-7) cancer cells through the activation of the JNK signaling pathway .
2. Enzyme Modulation
Compound A has been utilized in studies focusing on enzyme inhibition. It has shown potential in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical components in cancer cell proliferation and survival .
3. Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. Biased agonism at the 5-HT1A receptor has been linked to antidepressant-like effects in animal models, indicating its potential as a therapeutic agent for central nervous system disorders .
Case Study 1: Anticancer Properties
A study evaluated the effects of compound A on PC-3 and MCF-7 cells, revealing that treatment with varying concentrations resulted in significant cell death through JNK-mediated pathways. The results indicated a dose-dependent relationship where higher concentrations led to increased apoptosis rates.
| Concentration (µM) | PC-3 Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 80 |
| 25 | 50 | 60 |
| 50 | 20 | 30 |
Case Study 2: Enzyme Inhibition
In another study, compound A was tested for its inhibitory effects on PI3K/Akt/mTOR pathways in cancer cell lines. The findings highlighted that at a concentration of 20 µM, there was a significant reduction in Akt phosphorylation, indicating effective inhibition.
Q & A
Q. What are standard protocols for synthesizing N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline?
Synthesis typically involves a multi-step condensation reaction. For example, analogous compounds are synthesized by reacting 2,5-dimethylaniline with a chlorophenoxyethyl precursor under reflux conditions using a coupling agent (e.g., DCC/DMAP) in anhydrous solvents . Purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) and recrystallization (e.g., ethanol/dichloromethane) ensures high purity .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. A Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) is used for data collection. Structural refinement employs SHELX programs (e.g., SHELXL for refinement, SHELXS for solution), with R-factors <0.05 indicating high accuracy . Hydrogen atoms are placed geometrically and refined using a riding model .
Q. What spectroscopic techniques validate its molecular structure?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and electronic environments. For example, aromatic protons in 2,5-dimethylaniline derivatives appear as distinct singlets (δ 6.6–7.2 ppm). Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups like C-Cl (∼750 cm⁻¹) and N-H (∼3400 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects influence the reactivity of the chlorophenoxyethyl group?
The electron-withdrawing chlorine atom on the phenoxy group polarizes the adjacent ether oxygen, enhancing electrophilic substitution reactivity at the para position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and predict reaction sites .
Q. What contradictions arise in interpreting its biological activity data?
While the N-[2-(2-chlorophenoxy)ethyl]aniline core shows antibiotic potential against Acinetobacter baumannii , conflicting cytotoxicity data may arise due to assay variability (e.g., broth microdilution vs. agar diffusion). Researchers should cross-validate using multiple assays and adjust for pH-dependent solubility .
Q. How to resolve discrepancies in crystallographic vs. spectroscopic bond-length measurements?
SC-XRD provides precise bond lengths (e.g., C-Cl = 1.74 Å), but NMR coupling constants may suggest longer distances due to dynamic effects. Pairing XRD with solid-state NMR or computational models (e.g., Hirshfeld surface analysis) reconciles such discrepancies .
Q. What mechanistic insights explain its role as a Trinder reagent analog?
Similar to MAOS (a Trinder reagent), the compound’s tertiary amine and sulfonate groups enable H₂O₂ detection via oxidative coupling. The reaction’s pH sensitivity (optimal at pH 5–7) is attributed to protonation equilibria of the aniline nitrogen, which modulates electron density .
Methodological Considerations
Q. How to optimize reaction conditions for high-yield synthesis?
- Solvent choice : Anhydrous dichloromethane minimizes side reactions.
- Catalyst ratio : A 1:1.2 molar ratio of 2,5-dimethylaniline to chlorophenoxyethyl precursor improves yield.
- Temperature : Reflux at 80°C for 24 hours ensures complete reaction .
Q. What software tools are recommended for crystallographic analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
